

Discovery of MS159: A First-in-Class Degradator Targeting NSD2

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Compound of Interest

Compound Name: MS159

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and characterization of **MS159**, a pioneering heterobifunctional degrader targeting the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Overexpression, translocation, or mutation of NSD2 is a known oncogenic driver in various cancers, including multiple myeloma (MM) and acute lymphoblastic leukemia (ALL), making it a compelling therapeutic target.^{[1][2][3]} **MS159** was developed as a proteolysis-targeting chimera (PROTAC) to induce the selective degradation of NSD2, offering a distinct and potentially more effective therapeutic strategy than traditional inhibition.^{[1][2][4]}

Rationale and Design Strategy

NSD2 is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of Histone H3 at lysine 36 (H3K36me1/2).^[5] This epigenetic mark is associated with active gene transcription, and its aberrant elevation due to NSD2 hyperactivity leads to oncogenic gene expression programs.^{[3][6]} While inhibitors targeting NSD2's catalytic or reader domains have been developed, they have shown limited efficacy in suppressing cancer cell proliferation.^{[1][2]}

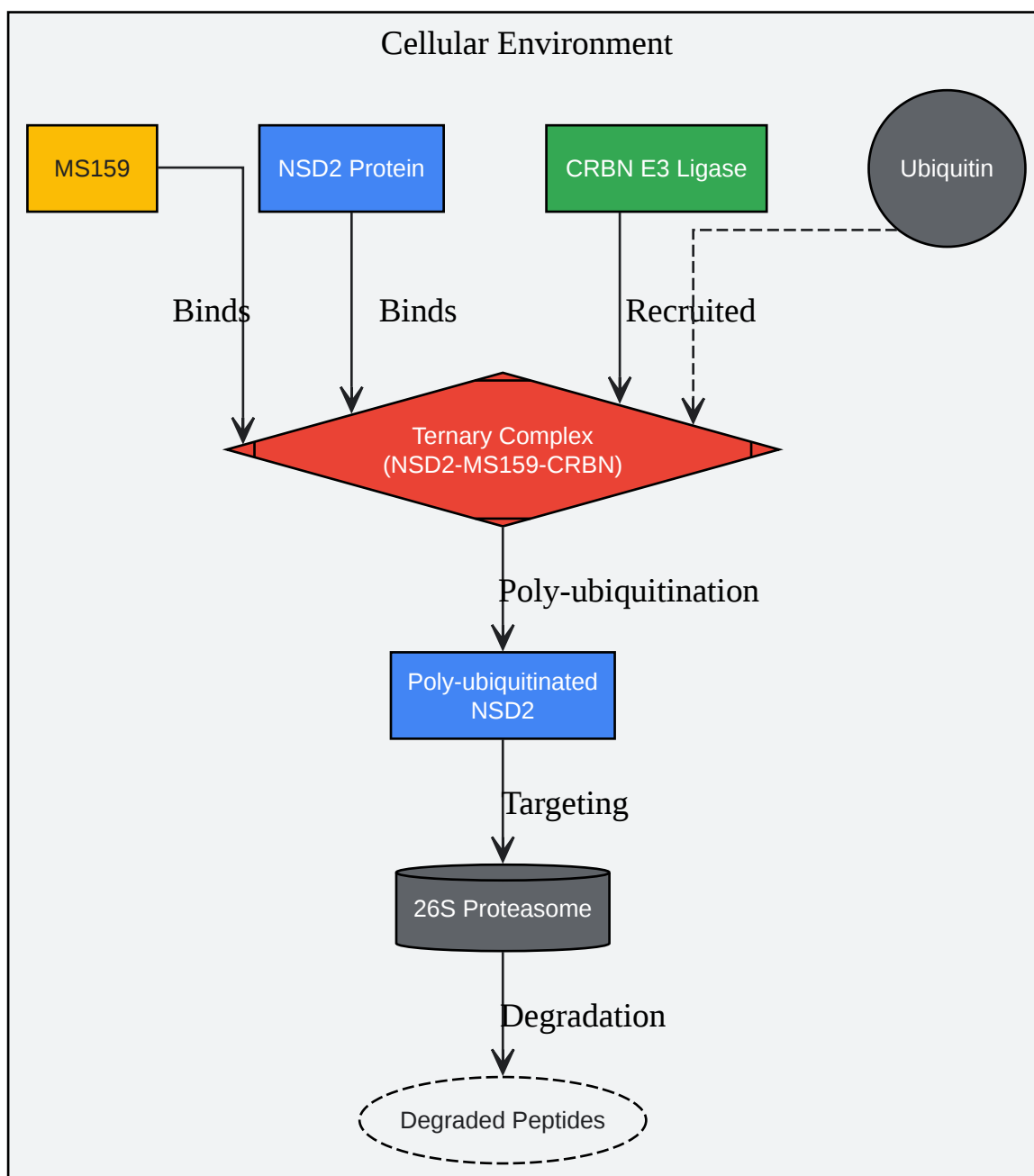
The development of **MS159** employed the PROTAC technology, which utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. **MS159** is a heterobifunctional molecule composed of three key components:

- A ligand that binds to the target protein, NSD2 (derived from the NSD2-PWWP1 antagonist UNC6934).[7]
- A ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2]
- A flexible linker connecting the two ligands.

This design facilitates the formation of a ternary complex between NSD2, **MS159**, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of NSD2. To validate this mechanism, two structurally similar negative controls were also synthesized: **MS159N1**, with diminished binding to CRBN, and **MS159N2**, with diminished binding to NSD2.[1][2][4]

Mechanism of Action

MS159 induces the degradation of NSD2 in a manner dependent on concentration, time, the CRBN E3 ligase, and the proteasome.[1][2][4] The process begins with **MS159** simultaneously binding to NSD2 and CRBN, bringing them into close proximity. This induced proximity allows the E3 ligase to tag NSD2 with ubiquitin molecules. The polyubiquitinated NSD2 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.



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Caption: **MS159** forms a ternary complex to induce ubiquitination and proteasomal degradation of NSD2.

Quantitative Data Summary

The efficacy and characteristics of **MS159** have been quantified through various biochemical and cellular assays. The data below is summarized from studies in 293FT and multiple myeloma cell lines.

Table 1: In Vitro Degradation Profile of **MS159**

Parameter	Cell Line	Treatment Time	Value
DC50 (Half-maximal Degradation Conc.)	293FT	48 hours	5.2 ± 0.9 μM[1]

| Dmax (Maximum Degradation) | 293FT | 48 hours | >82%[1][8] |

Table 2: Binding Affinities to NSD2-PWWP1 Domain (via ITC)

Compound	Target	Kd (μM)
MS159 (Compound 9)	NSD2-PWWP1	1.1 ± 0.4[5]
UNC6934 (Parent binder)	NSD2-PWWP1	0.5 ± 0.3[5]

| **MS159**N1 (CRBN control) | NSD2-PWWP1 | 0.9 ± 0.3[5] |

Table 3: Cellular Activity in Multiple Myeloma Cell Lines

Cell Line	Assay	Treatment	Observation
KMS11, H929	Protein Degradation	2.5 μM MS159, 72h	Effective degradation of NSD2, IKZF1, and IKZF3[9]

| KMS11, H929 | Cell Growth Assay | 2.5 μM **MS159**, 8 days | Effective inhibition of cell growth[9] |

Experimental Protocols

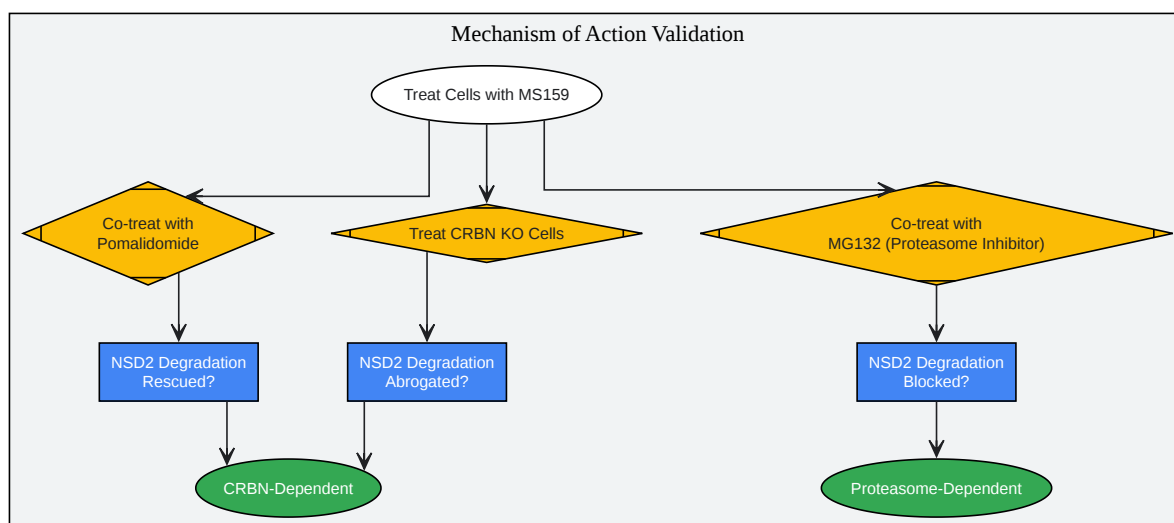
Detailed methodologies are crucial for reproducing and building upon the discovery of **MS159**. The following are protocols for key experiments used in its characterization.

Western Blotting for Protein Degradation

- Objective: To quantify the reduction of NSD2 protein levels following **MS159** treatment.
- Methodology:
 - Cell Culture and Treatment: 293FT, KMS11, or H929 cells are seeded in appropriate culture plates. The following day, cells are treated with a dose-response of **MS159** (e.g., 0.5-10 μ M) or a single concentration (e.g., 5 μ M) for various time points (e.g., 0-72 hours). [\[1\]](#)
 - Lysate Preparation: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Cell lysates are then cleared by centrifugation.
 - Protein Quantification: Protein concentration in the supernatant is determined using a BCA assay.
 - SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
 - Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against NSD2. An antibody against a loading control (e.g., GAPDH) is also used.
 - Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to the loading control.[\[10\]](#)

Mechanism of Action (MOA) Assays

- Objective: To confirm that **MS159**-mediated degradation is dependent on the CRBN E3 ligase and the ubiquitin-proteasome system.
- Methodology:
 - CRBN Competition: Cells are co-treated with 5 μ M **MS159** and a high concentration (10 μ M) of the CRBN ligand pomalidomide for 48 hours. Pomalidomide competes with **MS159** for binding to CRBN, and a rescue of NSD2 levels indicates CRBN-dependent degradation.[\[1\]](#)
 - CRBN Knockout (KO): Wild-type (WT) and CRBN-KO 293FT cells (generated via CRISPR-Cas9) are treated with **MS159** for 48 hours. A lack of NSD2 degradation in the KO cells confirms the requirement of CRBN.[\[1\]](#)
 - Proteasome Inhibition: Cells are co-treated with 5 μ M **MS159** and a proteasome inhibitor (e.g., 5 μ M MG132) or a neddylation inhibitor (10 μ M MLN4924) for the final 6 hours of a 48-hour treatment period.[\[1\]](#) Blockade of degradation demonstrates reliance on the proteasome pathway.



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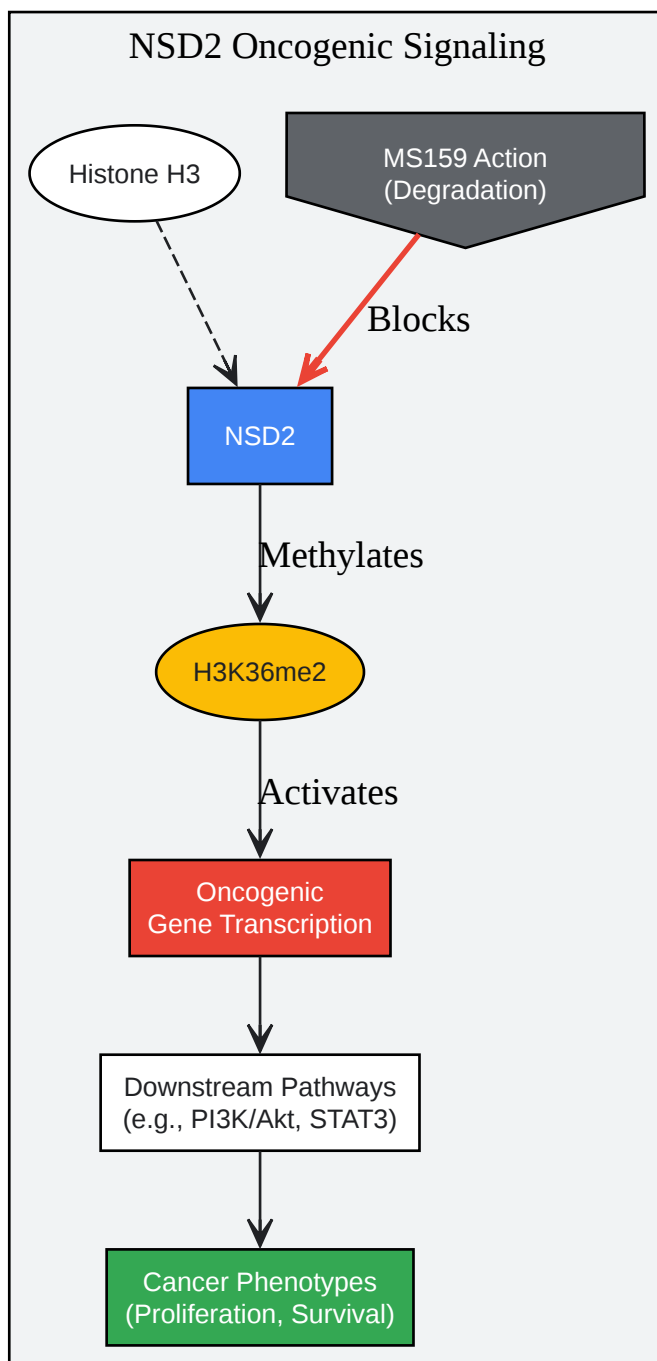
Caption: Workflow for validating the CRBN- and proteasome-dependent mechanism of **MS159**.

NSD2 Signaling and Therapeutic Implications

NSD2 plays a critical role in tumorigenesis by altering the epigenetic landscape. By depositing H3K36me2 marks, it activates the transcription of genes involved in proliferation, survival, and metabolic reprogramming.[11][12] Pathways reported to be influenced by NSD2 include PI3K/Akt, TGF- β , and STAT3 signaling.[11][12][13] By degrading NSD2, **MS159** can reverse these oncogenic signatures.

An important finding was that **MS159** not only degrades NSD2 but also the CRBN neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos), which are known therapeutic targets in multiple myeloma.[1][2] This dual activity suggests that **MS159** may have a superior anti-myeloma effect compared to a molecule that only degrades NSD2. Indeed, **MS159** was shown

to be significantly more effective at inhibiting the growth of multiple myeloma cell lines than its parent NSD2-binding molecule, UNC6934.[1]



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Caption: **MS159** degrades NSD2, blocking the H3K36me2 modification and downstream oncogenic signaling.

Conclusion and Future Directions

The discovery of **MS159** represents a significant milestone in targeting NSD2. It serves as a first-in-class chemical probe that validates the PROTAC approach as a viable and potent strategy for eliminating this previously hard-to-drug oncoprotein.[1][14] **MS159** effectively induces degradation of NSD2 and the neosubstrates IKZF1/3, leading to potent anti-proliferative effects in multiple myeloma cells.[9] Furthermore, the compound was found to be bioavailable in mice, suggesting its potential for in vivo studies and as a lead for further therapeutic development.[2][4] The collective data establishes **MS159** and its associated controls as invaluable tools for dissecting the complex roles of NSD2 in both health and disease, paving the way for a new class of epigenetic cancer therapies.

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